![molecular formula C12H14F13O3P B1600737 (3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)phosphonic acid diethyl ester CAS No. 350608-55-8](/img/structure/B1600737.png)
(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)phosphonic acid diethyl ester
Overview
Description
“(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)phosphonic acid diethyl ester” is a colorless liquid with low vapor pressure and good chemical stability . It is mainly used as a special coating, waterproof material, optical material, and stabilizer .
Physical And Chemical Properties Analysis
“(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)phosphonic acid diethyl ester” is a colorless liquid with low vapor pressure and good chemical stability .Scientific Research Applications
Hydrophobic and Lipophobic Coatings
This compound is utilized in the development of coatings that exhibit both hydrophobic and lipophobic properties. By incorporating the perfluorooctyl group into polymers, surfaces can be rendered resistant to water and oil, which is beneficial for creating self-cleaning surfaces .
Silicone Resin Synthesis
The fluorinated chain of Diethyl (1H,1H,2H,2H-perfluorooctyl)phosphonate is instrumental in synthesizing fluorinated silicone resins. These resins have enhanced hydrophobicity and thermal stability, making them suitable for high-performance coatings and sealants .
Superhydrophobic-Superoleophilic Membranes
In oil-water separation technologies, this compound is used to fabricate membranes that are superhydrophobic yet superoleophilic. Such membranes efficiently separate oil from water, which is crucial in environmental clean-ups and industrial processes .
Fluorinated Ionic Liquids
The perfluorinated chain is key in the synthesis of new ionic liquids with improved physico-chemical properties such as lower viscosity and higher thermal stability. These ionic liquids have potential applications in electrochemistry and green solvents .
Hydrolysis Kinetics Studies
Diethyl (1H,1H,2H,2H-perfluorooctyl)phosphonate is used in the study of hydrolysis kinetics of silane coupling agents. Understanding these kinetics is vital for optimizing the synthesis of silane-based materials used in adhesives and coatings .
Thermal Property Enhancement
The introduction of the perfluorooctyl group into materials can significantly enhance their thermal properties. This makes the compound valuable in the design of materials that require high thermal stability, such as aerospace components .
Mechanism of Action
Target of Action
Similar fluorinated compounds are known to interact with various substrates due to the adhesion of the phosphonates .
Mode of Action
The compound forms a self-assembled layer on the substrate due to the adhesion of the phosphonates . The surface adhesion is a component of the acid-base linkage that is enhanced by the hydroxyl groups . The steric hindrance of the bulky long-chain 1H, 1H, 2H, 2H-perfluorooctyl has nearly no effect on the hydrolysis reactions in dilute solutions, but strongly hinders the curing processes in sticky systems .
Biochemical Pathways
It’s known that the compound can modify the surface characteristics of various substrates .
Result of Action
The introduction of the F atoms brought a great rise of hydrophobicity and thermostability to the silicon resin . This compound is mainly used as a special coating, waterproof material, optical material, and stabilizer . It has excellent weather resistance and chemical corrosion resistance, and can be used in coatings and inks to increase weather resistance and acid and alkali resistance .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it should be kept away from fire and high temperatures, avoid contact with strong oxidants . During use and operation, appropriate protective clothing and gloves should be worn to avoid inhaling its vapor and contact with skin and eyes . The compound should be stored in a sealed container, away from direct sunlight .
properties
IUPAC Name |
8-diethoxyphosphoryl-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F13O3P/c1-3-27-29(26,28-4-2)6-5-7(13,14)8(15,16)9(17,18)10(19,20)11(21,22)12(23,24)25/h3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPQKUXRTMVAZPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F13O3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30454097 | |
Record name | (3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)phosphonic acid diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30454097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
484.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)phosphonic acid diethyl ester | |
CAS RN |
350608-55-8 | |
Record name | (3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)phosphonic acid diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30454097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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